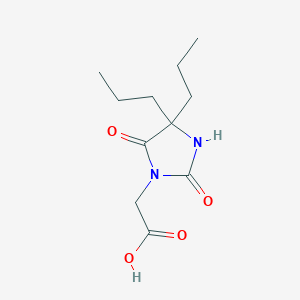
5-(3-Methoxyphenyl)-2-furoic acid
Übersicht
Beschreibung
“5-(3-Methoxyphenyl)-2-furoic acid” is a compound that contains a furoic acid group and a methoxyphenyl group. Furoic acid is an organic compound containing a furan substituted with a carboxylic acid. Methoxyphenyl refers to a phenol group with a methoxy group. Phenols are aromatic compounds, which means they contain a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a suitable furoic acid derivative with a 3-methoxyphenyl group. This could potentially be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “5-(3-Methoxyphenyl)-2-furoic acid” would consist of a furoic acid moiety and a 3-methoxyphenyl moiety. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
As a phenolic compound, “5-(3-Methoxyphenyl)-2-furoic acid” could undergo a variety of chemical reactions. These might include electrophilic aromatic substitution, oxidation, and reactions at the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Methoxyphenyl)-2-furoic acid” would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The methoxy group might influence the compound’s solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Biocatalytic Production and Polymer Applications
Furan derivatives like 2,5-Furandicarboxylic acid (FDCA) have gained significant attention for their potential as sustainable substitutes for petroleum-derived compounds in polymer production. FDCA, for instance, is considered a promising alternative to terephthalic acid for creating bio-based polymers such as poly(ethylene 2,5-furandicarboxylate) (PEF). Research highlights various catalytic methods for synthesizing FDCA, including biocatalysis, which offers advantages like mild reaction conditions and environmental friendliness. Such studies indicate the potential of furan derivatives, including 5-(3-Methoxyphenyl)-2-furoic acid, in developing sustainable materials and chemicals (Haibo Yuan et al., 2019).
Organic Synthesis and Chemical Transformations
Furan derivatives are also pivotal in organic synthesis, serving as intermediates for various chemical transformations. For example, the regioselective synthesis of complex molecules like 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids demonstrates the utility of furan derivatives in synthesizing potential insulin receptor activators. Such methodologies underscore the importance of furan derivatives in medicinal chemistry and drug development (S. Chou et al., 2006).
Analytical Chemistry Applications
In analytical chemistry, furan derivatives are often subjects of study for their presence in various natural products and their formation during food processing. For instance, high-performance liquid chromatographic methods have been developed for determining furanic compounds in honey, highlighting the relevance of these compounds in food science and safety evaluations (M. J. Nozal et al., 2001).
Biomass Conversion and Sustainable Chemistry
The conversion of biomass-derived substrates into valuable chemicals is another area where furan derivatives play a crucial role. Studies on the catalytic oxidation of furfural to furoic acid demonstrate the potential of furan derivatives in contributing to a more sustainable chemical industry by providing pathways for the conversion of renewable resources into useful chemicals (Camila P. Ferraz et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-9-4-2-3-8(7-9)10-5-6-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIFZAPFLSKUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383317 | |
| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-2-furoic acid | |
CAS RN |
54022-96-7 | |
| Record name | 5-(3-methoxyphenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)







![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)
